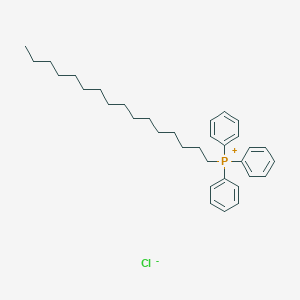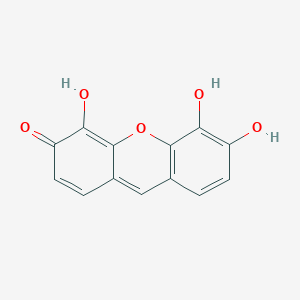
4,5,6-Trihydroxy-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-Trihydroxy-3H-xanthen-3-one is a compound belonging to the xanthone family, which are oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 4,5,6-Trihydroxy-3H-xanthen-3-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, modern synthetic methods include the use of microwave heating to enhance reaction efficiency .
Industrial Production Methods: Industrial production of xanthones often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, and ruthenium has been explored to improve the efficiency of xanthone synthesis . These methods are scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions: 4,5,6-Trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones . Reduction reactions can convert the xanthone core to dihydroxanthones . Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the xanthone structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Catalysts like lanthanum nitrate are used in cycloaddition reactions to form xanthone derivatives .
Major Products Formed: The major products formed from these reactions include various substituted xanthones and dihydroxanthones, which have distinct biological activities .
科学的研究の応用
4,5,6-Trihydroxy-3H-xanthen-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthones are studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-Alzheimer activities . The compound’s ability to inhibit α-glucosidase makes it a candidate for diabetes treatment . In the industry, xanthones are used in the development of dyes and pigments due to their vibrant colors .
作用機序
The mechanism of action of 4,5,6-Trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity . For example, its anti-cancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication . Additionally, xanthones can scavenge free radicals, providing antioxidant effects .
類似化合物との比較
4,5,6-Trihydroxy-3H-xanthen-3-one can be compared with other xanthone derivatives such as mangiferin and azaxanthones . Mangiferin, for instance, has a similar xanthone core but with additional hydroxyl groups and a glucose moiety, enhancing its solubility and bioavailability . Azaxanthones, on the other hand, contain nitrogen atoms in the aromatic ring, which can alter their electronic properties and biological activities . The unique arrangement of hydroxyl groups in this compound distinguishes it from these compounds and contributes to its specific biological effects .
特性
CAS番号 |
92921-32-9 |
|---|---|
分子式 |
C13H8O5 |
分子量 |
244.20 g/mol |
IUPAC名 |
4,5,6-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C13H8O5/c14-8-3-1-6-5-7-2-4-9(15)11(17)13(7)18-12(6)10(8)16/h1-5,14,16-17H |
InChIキー |
NCKYKOZOPOAWRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=C2C1=CC3=C(O2)C(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


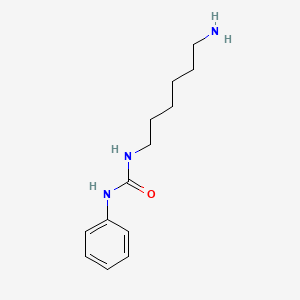
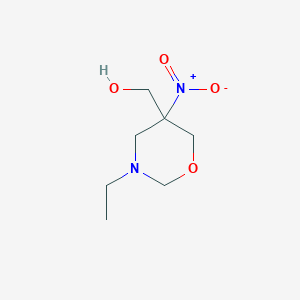
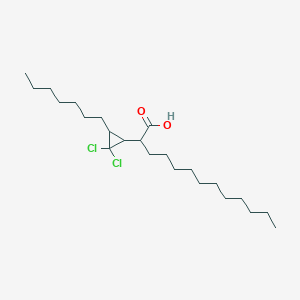
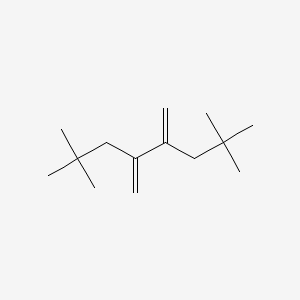
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
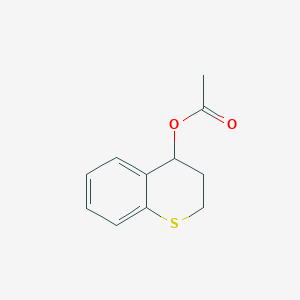
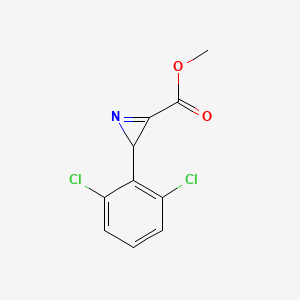
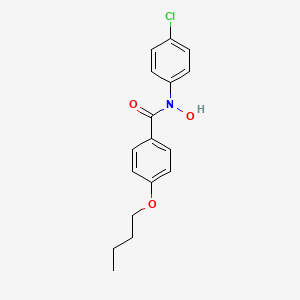
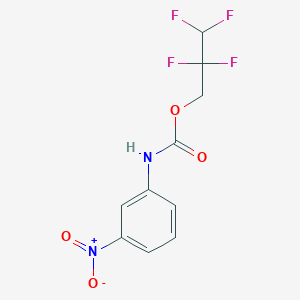

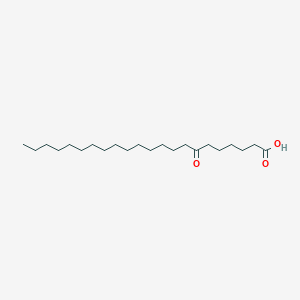
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
